2-(Furan-2-yl)-5-nitro-1-benzofuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89266-64-8 |
|---|---|
Molecular Formula |
C12H7NO4 |
Molecular Weight |
229.19 g/mol |
IUPAC Name |
2-(furan-2-yl)-5-nitro-1-benzofuran |
InChI |
InChI=1S/C12H7NO4/c14-13(15)9-3-4-10-8(6-9)7-12(17-10)11-2-1-5-16-11/h1-7H |
InChI Key |
IIXNXFBUBFQUMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Significance of Benzofuran and Furan Scaffolds in Organic Chemistry and Research
Benzofuran (B130515) and furan (B31954) are fundamental heterocyclic scaffolds that form the structural basis of a vast number of natural products and synthetic compounds. acs.org Their prevalence underscores their importance in organic chemistry and various research domains.
The benzofuran scaffold, consisting of a benzene (B151609) ring fused to a furan ring, is a key structural motif in many biologically active molecules. acs.orgnumberanalytics.com First synthesized by Perkin in 1870, benzofuran and its derivatives have since been identified in numerous natural products, particularly in plant families such as Asteraceae, Fabaceae, and Moraceae. acs.orgmdpi.com For instance, compounds like Moracin D, isolated from Morus alba, exhibit anti-inflammatory and antioxidant properties. mdpi.com The structural rigidity and electron-rich nature of the benzofuran ring system make it a valuable building block in medicinal chemistry for the development of new therapeutic agents. acs.orgcuestionesdefisioterapia.com
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is another cornerstone of organic chemistry. cuestionesdefisioterapia.com It is a component of many natural products and serves as a versatile intermediate in organic synthesis. The presence of the oxygen atom influences the ring's electronic properties, making it susceptible to a variety of chemical transformations. Furan derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. numberanalytics.com
The combination of these two scaffolds into a single molecule, as seen in 2-(furan-2-yl)benzofuran (B3043013) structures, creates a unique chemical entity with the potential for novel properties and applications, leveraging the characteristics of both parent heterocycles.
Importance of Substituted Benzofuran and Furan Derivatives in Advanced Chemical Research
The strategic placement of various substituents onto the benzofuran (B130515) and furan (B31954) rings can dramatically alter their physical, chemical, and biological properties. This has led to extensive research into substituted derivatives for a wide range of applications.
Substituted benzofuran derivatives are at the forefront of medicinal chemistry research, demonstrating a wide spectrum of pharmacological activities. nih.gov These include antibacterial, antifungal, antitumor, anti-inflammatory, and antiviral properties. nih.govnih.govresearchgate.net For example, certain synthetic benzofuran derivatives have shown potent activity against various cancer cell lines and pathogenic microbes. mdpi.comcuestionesdefisioterapia.com The development of novel synthetic methodologies, often employing transition-metal catalysis, has enabled the creation of diverse libraries of substituted benzofurans for biological screening. acs.org Beyond medicine, substituted benzofurans are utilized in the development of new materials, such as polymers and dyes for applications like dye-sensitized solar cells. nih.gov
Similarly, substituted furan derivatives are of great importance. The introduction of a nitro group, for instance, is a common strategy in the design of antimicrobial agents. tubitak.gov.tr 5-Nitrofuran derivatives have a long history of use as antibacterial drugs. tubitak.gov.tr The electron-withdrawing nature of the nitro group significantly modifies the electronic profile of the furan ring, which can enhance its biological activity. Research in this area focuses on synthesizing new derivatives with improved efficacy and reduced toxicity. tubitak.gov.tr
Contextualizing 2 Furan 2 Yl 5 Nitro 1 Benzofuran Within the Broader Scope of Heterocyclic Chemistry
Historical Context and Evolution of Benzofuran Synthesis
The history of benzofuran synthesis dates back to 1870, when Perkin first reported the creation of the benzofuran ring. acs.org Early methods often relied on harsh conditions and multistep procedures. thieme-connect.com The evolution of synthetic organic chemistry has ushered in a new era of benzofuran synthesis, marked by the development of novel and efficient strategies. acs.org A significant transformation in this area has been the advent of transition-metal-catalyzed reactions, which have become indispensable for their atom economy, step efficiency, and functional group tolerance. acs.orgthieme-connect.com In recent years, research has increasingly focused on developing catalytic systems that are not only efficient but also environmentally benign, leading to the exploration of catalyst-free and green solvent-based methods. benthamdirect.comarchivepp.com This progression from classical syntheses to modern catalytic and catalyst-free approaches highlights the continuous innovation in the field, driven by the demand for more efficient and sustainable routes to complex heterocyclic compounds. sioc-journal.cnbenthamdirect.com
Strategies for Constructing the Benzofuran Nucleus
The construction of the benzofuran scaffold can be broadly categorized into metal-catalyzed and non-metallic approaches. Transition metals, particularly palladium, copper, and nickel, have been extensively used to catalyze the formation of the benzofuran ring system through various cross-coupling and cyclization reactions. acs.orgnih.gov Concurrently, catalyst-free methods have gained prominence, offering alternative pathways that avoid the use of often expensive and toxic metal catalysts. acs.org
Metal-Catalyzed Approaches (e.g., Palladium, Copper)
Transition metal catalysis is a cornerstone of modern organic synthesis, and its application to the construction of the benzofuran nucleus is well-documented. acs.orgnih.gov Palladium, copper, and nickel catalysts facilitate key bond-forming reactions that enable the efficient assembly of the fused heterocyclic ring from readily available precursors. acs.orgthieme-connect.com
A powerful and widely used strategy for synthesizing 2,3-disubstituted benzofurans involves a Sonogashira coupling reaction followed by a cyclization step. organic-chemistry.org This method typically utilizes a palladium catalyst, often in conjunction with a copper co-catalyst, to couple an o-halophenol or a related derivative with a terminal alkyne. acs.orgnih.gov The resulting o-alkynylphenol intermediate then undergoes intramolecular cyclization to furnish the benzofuran ring. nih.gov
Several research groups have optimized this approach. For instance, a one-pot method has been developed from commercially available 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions, where microwave irradiation can significantly shorten reaction times. nih.gov The choice of solvent is critical, as it must facilitate the initial coupling without promoting premature cyclization. nih.gov In 2022, the Reddy group reported using a combination of (PPh₃)PdCl₂ as the catalyst and copper iodide (CuI) as a co-catalyst in triethylamine (B128534) for the Sonogashira coupling of iodophenols and terminal alkynes, followed by intramolecular cyclization. acs.orgnih.gov The study noted that the copper co-catalyst was essential for the reaction to proceed. nih.gov
| Catalyst System | Starting Materials | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| (PPh₃)PdCl₂ / CuI | Iodophenols and terminal alkynes | Triethylamine (base and solvent) | Benzofuran derivatives | nih.gov, acs.org |
| Pd(OAc)₂ / bpy | Aryl boronic acid and 2-(2-formylphenoxy) acetonitriles | Toluene, 90 °C | Benzoyl-substituted benzofurans | nih.gov |
| Pd(PPh₃)₄ | 2-(phenylethynyl)phenol and N-(2-iodophenyl)-N-methylmethacrylamides | Lithium tert-butoxide, acetonitrile (B52724) | Aryl furanylated alkenes | nih.gov |
| (PPh₃)₂PdCl₂ / PCy₃ | N-tosylhydrazones and iodobenzene-joined alkynes | Cesium carbonate, toluene | Benzofuran derivatives | nih.gov, acs.org |
Copper catalysis offers a versatile and often more economical alternative to palladium for the synthesis of benzofurans. acs.org Various copper-catalyzed cyclization strategies have been developed, demonstrating broad substrate scope and functional group tolerance. researchgate.net
One prominent method is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. researchgate.netrsc.org This transformation involves the sequential nucleophilic addition of a phenol (B47542) to an alkyne, followed by an oxidative cyclization, using molecular oxygen as the oxidant. rsc.org Another innovative approach is a three-component tandem cyclization, where terminal alkynes, salicylaldehydes, and indoles react in the presence of a copper catalyst to form complex indole-benzofuran bis-heterocycles. nih.govacs.org The reaction proceeds through a sequence of A³ coupling, 1,4-conjugate addition, and a 5-exo-dig cyclization. acs.org More recently, a copper-mediated cyclization/chalcogenation of o-alkynylphenols with epoxides and elemental sulfur or selenium has been developed to produce 3-(β-hydroxychalcogen)benzofurans at room temperature. acs.org
| Catalyst | Reaction Type | Key Features | Product | Reference |
|---|---|---|---|---|
| CuI | Tandem Annulation (3-component) | Uses terminal alkynes, salicylaldehydes, indoles; good regiocontrol. | Indole-benzofuran bis-heterocycles | nih.gov, acs.org |
| Copper Catalyst | Aerobic Oxidative Cyclization | One-pot reaction of phenols and alkynes with O₂ as oxidant. | Polysubstituted benzofurans | rsc.org, researchgate.net |
| Copper Catalyst | Cyclization/Chalcogenation | Reacts o-alkynylphenols with epoxides and S₈/Se at room temperature. | 3-(β-hydroxychalcogen)benzofurans | acs.org |
| Copper(I) | Intramolecular O-arylation | Used after an initial iron(III)-catalyzed halogenation of 1-arylketones. | 2-Arylbenzo[b]furans | acs.org |
The use of nickel catalysts for benzofuran synthesis has expanded the repertoire of transition-metal-induced methods. acs.org A notable strategy is the nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones. thieme-connect.comorganic-chemistry.org This approach provides a direct route to benzofuran derivatives, tolerating a range of electron-donating and electron-withdrawing groups on the substrates. organic-chemistry.orgthieme-connect.com
In 2021, Zhu and Deng reported a detailed study on this reaction, optimizing the conditions for the cyclization of 2-(2-iodophenoxy)-1-phenylethanone. thieme-connect.com Their research found that using a nickel catalyst such as Ni(OTf)₂ or Ni(dppp)₂Cl₂ in combination with 1,10-phenanthroline (B135089) (1,10-Phen) as a ligand in acetonitrile (MeCN) at 110°C provided the best yields. thieme-connect.comorganic-chemistry.org The proposed mechanism involves the reduction of the nickel salt to Ni(0) by zinc powder, which then undergoes oxidative addition into the aryl halide bond, followed by intramolecular nucleophilic addition to the ketone. organic-chemistry.org
| Nickel Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Ni(dppp)₂Cl₂ (5) | 2,2′-bipyridine (10) | MeCN | 110 | 17 |
| Ni(dppp)₂Cl₂ (10) | 1,10-Phen (10) | MeCN | 110 | 75 |
| Ni(OTf)₂ (10) | 1,10-Phen (10) | MeCN | 110 | 78 |
| Ni(OTf)₂ (10) | 1,10-Phen (10) | MeOH | 110 | 56 |
| Ni(OTf)₂ (10) | 1,10-Phen (10) | Toluene | 110 | 65 |
| Ni(OTf)₂ (10) | 1,10-Phen (10) | DCE | 110 | 61 |
| Ni(OTf)₂ (10) | 1,10-Phen (10) | THF | 110 | 63 |
Non-Metallic and Catalyst-Free Methods
In the pursuit of greener and more sustainable chemical processes, non-metallic and catalyst-free methods for benzofuran synthesis have become increasingly important. archivepp.comacs.org These strategies circumvent the need for transition metals, relying instead on base mediation, electrochemistry, or specific reaction cascades. archivepp.comnih.gov
A notable catalyst-free method involves the reaction of nitroepoxides with salicylaldehydes. acs.orgnih.gov In this procedure, potassium carbonate (K₂CO₃) and dimethylformamide (DMF) are used at 110 °C to synthesize various benzofuran derivatives. acs.orgnih.gov Significantly, the highest yields (up to 84%) were achieved when using 3-nitrosalicylaldehyde, suggesting this method could be particularly suitable for preparing nitro-substituted benzofurans. acs.orgnih.gov
Other approaches include electrochemical synthesis, which offers a clean, one-pot method for producing benzofurans under mild, catalyst-free conditions. archivepp.com Base-mediated intramolecular cyclizations have also been reported, such as the use of potassium tert-butoxide to synthesize benzofurans from substituted o-bromobenzylvinyl ketones. nih.gov These methods provide valuable alternatives to traditional metal-catalyzed routes, often with the benefits of simplified procedures and reduced environmental impact. archivepp.comrsc.org
| Method | Reagents/Conditions | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Catalyst-Free Cascade Reaction | K₂CO₃, DMF, 110 °C | Nitroepoxides and Salicylaldehydes | Highest yields with 3-nitrosalicylaldehyde. | acs.org, nih.gov |
| Electrochemical Synthesis | Phosphate buffer/EtOH, Carbon electrodes | N,N,N',N'-Tetramethyl-benzene-1,4-diamine and cyanoacetates | Clean, fast, one-pot, room temperature. | archivepp.com |
| Base-Mediated Cyclization | Potassium tert-butoxide, DMF | Substituted o-bromobenzylvinyl ketones | Transition-metal-free intramolecular cyclization. | nih.gov |
| Domino Condensation | None (catalyst-free) | 2-(2-hydroxyphenyl)acetonitriles and 4,6-dichloropyrimidine-5-carbaldehyde | Rapid, one-pot cascade SNAr/cyclization/condensation. | rsc.org |
Hypervalent Iodine Reagent Mediated Cyclization
A metal-free approach for the synthesis of 2-arylbenzofurans involves the oxidative cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents. thieme-connect.comorganic-chemistry.org This method provides a convenient and environmentally friendly alternative to transition-metal-catalyzed reactions. organic-chemistry.org The reaction typically employs stoichiometric amounts of (diacetoxyiodo)benzene (B116549) in a polar aprotic solvent like acetonitrile to afford the cyclized products in good to excellent yields. thieme-connect.comorganic-chemistry.org The reaction is believed to proceed through the formation of an iodonium (B1229267) intermediate, which then undergoes intramolecular cyclization. organic-chemistry.org
In a related catalytic approach, 2-arylbenzofurans can be synthesized from 2-hydroxystilbenes using a catalytic amount (10 mol%) of (diacetoxyiodo)benzene [PhI(OAc)2] in the presence of m-chloroperbenzoic acid (m-CPBA) as a co-oxidant. researchgate.netx-mol.comnih.gov This catalytic system has been shown to be effective in producing 2-arylbenzofurans in good to excellent yields. researchgate.netx-mol.com The presence of electron-donating groups on the aromatic rings of the starting stilbene (B7821643) can enhance the reaction yields. organic-chemistry.org
| Reagent/Catalyst | Co-oxidant | Solvent | Yield | Reference |
| (Diacetoxyiodo)benzene (stoichiometric) | - | Acetonitrile | Good to Excellent | thieme-connect.comorganic-chemistry.org |
| (Diacetoxyiodo)benzene (10 mol%) | m-CPBA | Acetonitrile | Good to Excellent | researchgate.netx-mol.comnih.gov |
Acid-Catalyzed Annulation and Cyclodehydration
Acid-catalyzed reactions represent a classical yet effective strategy for constructing the benzofuran nucleus. One such method involves the acid-mediated dehydrative annulation of 2-hydroxyphenyl-substituted p-quinone methides following a 1,6-conjugate addition of aromatic aldehydes. This one-pot protocol provides access to a variety of 2,3-diarylbenzofuran derivatives. mdpi.com
Another prominent acid-catalyzed method is the cyclization of α-aryloxyketones. This approach has been utilized in the synthesis of various benzofuran derivatives. rsc.org For instance, the treatment of an aryloxyketone, synthesized from a phenol and an α-bromoketone, with an acid catalyst can induce cyclization to form the benzofuran ring. rsc.org
Intramolecular Cyclization of Benzene (B151609) Derivatives
The intramolecular cyclization of suitably substituted benzene derivatives is a powerful and widely employed strategy for benzofuran synthesis. A common precursor for this transformation is the o-alkynylphenol. mdpi.comrsc.org The cyclization of o-alkynylphenols can be promoted by various catalysts, including transition metals like palladium, gold, and copper, as well as by bases. mdpi.comrsc.org This method typically proceeds with high regioselectivity to yield C2-substituted benzofurans. mdpi.com
An alternative approach involves the intramolecular cyclization of o-alkynylphenyl ethers, which can be catalyzed by an organic superbase like phosphazene P4-tBu. mdpi.comrsc.org This metal-free method allows for the formation of a carbon-carbon bond under mild conditions, leading to 2,3-disubstituted benzofurans in high yields. rsc.org
| Precursor | Catalyst/Reagent | Product | Reference |
| o-Alkynylphenol | Transition Metals (Pd, Au, Cu), Bases | C2-Substituted Benzofuran | mdpi.comrsc.org |
| o-Alkynylphenyl ether | Phosphazene P4-tBu | 2,3-Disubstituted Benzofuran | mdpi.comrsc.org |
Oxime Ether Rearrangements
A novel and efficient method for the synthesis of benzofurans utilizes a thieme-connect.comthieme-connect.com-sigmatropic rearrangement of N-trifluoroacetyl-ene-hydroxylamines, which are generated in situ from the acylation of oxime ethers. researchgate.netnih.govorganic-chemistry.org This strategy has proven versatile for constructing various substituted benzofurans. researchgate.net
The choice of acylating agent can selectively determine the final product. Using trifluoroacetic anhydride (B1165640) (TFAA) typically leads to the formation of dihydrobenzofurans. nih.gov In contrast, employing trifluoroacetyl triflate (TFAT) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) promotes the formation of the fully aromatized benzofurans. nih.gov This method has been successfully applied to the short synthesis of natural 2-arylbenzofurans, demonstrating its synthetic utility. researchgate.netorganic-chemistry.org
One-Pot and Multi-Component Reactions
One-pot and multi-component reactions (MCRs) have emerged as highly efficient strategies for the synthesis of complex molecules like this compound from simple and readily available starting materials in a single synthetic operation. tandfonline.comresearchgate.netbeilstein-journals.org These approaches offer significant advantages, including reduced reaction times, lower costs, and minimized waste generation. tandfonline.com
One notable one-pot procedure for the synthesis of 2-(benzofuran-2-yl)quinoline-3-carboxylic acid derivatives involves the reaction of ethyl 2-(chloromethyl)quinoline-3-carboxylate with various salicylaldehydes. researchgate.netbeilstein-journals.orgscielo.br This reaction proceeds through an initial Williamson ether formation, followed by hydrolysis and an intramolecular cyclization to furnish the desired benzofuran-containing quinolines. beilstein-journals.orgscielo.br
Multi-component reactions are particularly powerful for creating molecular diversity. tandfonline.com For example, a three-component reaction between 2-(2-bromoacetyl)benzofuran, thiocarbohydrazide, and various aryl aldehydes can be used to synthesize 2,5-disubstituted-1,3,4-thiadiazine derivatives in good yields. tandfonline.com Similarly, benzofuran-pyrazole aldehydes have been employed in Ugi azide (B81097) reactions to create hybrids containing benzofuran, tetrazole, and pyrazole (B372694) scaffolds. beilstein-journals.org
Introduction of the Furan Moiety at the 2-Position
The introduction of the furan ring at the C2 position of the benzofuran core is a key step in the synthesis of the target compound. Coupling reactions involving pre-functionalized furan precursors are a common and effective strategy.
Coupling Reactions Involving Furan-Containing Precursors
Palladium-catalyzed cross-coupling reactions are instrumental in forming the C-C bond between the benzofuran core and the furan ring. The Suzuki and Stille couplings are two of the most widely used methods for this transformation.
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. numberanalytics.comyoutube.com For the synthesis of 2-(furan-2-yl)benzofurans, this would typically involve the reaction of a 2-halobenzofuran with a furan-2-boronic acid or its ester derivative. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. numberanalytics.com
The Stille coupling reaction utilizes an organotin compound (organostannane) as the nucleophilic partner to couple with an organic halide or pseudohalide, also catalyzed by a palladium complex. wikipedia.orgnumberanalytics.com In this context, a 2-(trialkylstannyl)furan could be coupled with a 2-halobenzofuran. Stille reactions are valued for their stability and the availability of many organostannane reagents. wikipedia.org
Both Suzuki and Stille couplings have been extensively used in the synthesis of biaryl and heteroaryl-aryl compounds, making them highly relevant for the construction of the 2-(furan-2-yl)benzofuran (B3043013) system. numberanalytics.comnumberanalytics.com
| Coupling Reaction | Furan Precursor | Benzofuran Precursor | Catalyst System | Reference |
| Suzuki Coupling | Furan-2-boronic acid/ester | 2-Halobenzofuran | Palladium catalyst, Base | numberanalytics.comyoutube.com |
| Stille Coupling | 2-(Trialkylstannyl)furan | 2-Halobenzofuran | Palladium catalyst | wikipedia.orgnumberanalytics.com |
Regioselective Nitration Strategies for the 5-Position of the Benzofuran System
Introducing a nitro group specifically at the C5 position of the benzofuran ring is a critical step in the synthesis of the target compound. The electron-rich nature of the benzofuran system makes it susceptible to electrophilic substitution, but controlling the position of nitration (regioselectivity) is paramount. Two primary strategies are employed: direct nitration of the pre-formed benzofuran ring and synthesis from a precursor that already contains the nitro group.
Direct Nitration Methodologies
Direct nitration of the benzofuran ring often presents challenges regarding regioselectivity, frequently yielding a mixture of isomers. nih.gov The outcome of the reaction is highly dependent on the substituents already present on the benzofuran ring and the specific nitrating agent and conditions used.
For aromatic compounds in general, direct nitration typically involves hazardous acid mixtures like nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which are corrosive and pose environmental disposal problems. semanticscholar.orggoogle.com Alternative, milder, and more selective methods have been developed. These include the use of Vilsmeier-Haack reagents (e.g., DMF/POCl₃) in the presence of nitrates like KNO₃ or NaNO₂, which can afford nitro derivatives in good yields with high regioselectivity. semanticscholar.org
For achieving 5-position selectivity on a benzofuran nucleus, specific conditions are required. Research into the nitration of substituted aromatic compounds has explored the use of solid zeolite catalysts (e.g., H-ZSM-5) with concentrated nitric acid. google.com This method can enhance regioselectivity towards para-isomers, which, depending on the starting phenol for the benzofuran synthesis, could correspond to the desired 5-position. Another approach involves ultrasonically assisted nitration, which can reduce reaction times and improve regioselectivity for moderately activated aromatic compounds. scirp.org For instance, the nitration of salicylaldehyde (B1680747) under certain conditions yields 2-hydroxy-5-nitrobenzaldehyde, a key precursor for 5-nitrobenzofurans. scirp.org
Synthesis from Pre-nitrated Precursors
A more reliable and widely used strategy to ensure the correct regiochemistry is to begin the synthesis with a starting material that already possesses a nitro group at the desired position. nih.gov This approach circumvents the potential for isomer formation during a late-stage nitration step.
A common method involves the intramolecular cyclization of suitably substituted nitrobenzenes. nih.gov For example, the synthesis of 2-substituted-5-nitrobenzofurans can be achieved through the palladium-catalyzed reaction of 2-iodo-4-nitrophenol (B1296312) with various terminal alkynes. researchgate.net This method is tolerant of the base-labile nitro group and provides an efficient route to the desired products in water.
Another key pre-nitrated precursor is 5-nitrosalicylaldehyde. This compound can be reacted with reagents like diethyl bromomalonate in the presence of a base (e.g., potassium carbonate) to construct the furan ring, yielding ethyl 5-nitrobenzofuran-2-carboxylate. ajphs.com Similarly, 2-(2-hydroxy-5-nitrophenyl)-1-aryl-ethanones can be acylated and subsequently treated with a combination of bases and acids to produce 2-alkyl-3-aroyl-5-nitrobenzofurans. google.com These methods provide unambiguous pathways to the 5-nitrobenzofuran (B105749) scaffold, upon which the 2-furyl group can be present or subsequently introduced.
| Precursor | Reagents | Product | Reference |
| 2-Iodo-4-nitrophenol | Terminal Alkyne, Pd/C, PPh₃, CuI, Prolinol | 2-Substituted-5-nitrobenzo[b]furan | researchgate.net |
| 5-Nitrosalicylaldehyde | Diethyl bromomalonate, K₂CO₃ | Ethyl 5-nitrobenzofuran-2-carboxylate | ajphs.com |
| 2-(2-Hydroxy-5-nitrophenyl)-1-aryl-ethanone | Acylating agent, Base/Acid | 2-Alkyl-3-aroyl-5-nitrobenzofuran | google.com |
| Substituted Phenol (with nitro group) | Propargyl bromide, Cs₂CO₃ | 5-Nitrobenzo[b]furan | nih.gov |
Green Chemistry Approaches in the Synthesis of this compound Analogs
Modern synthetic chemistry places a strong emphasis on developing environmentally benign and sustainable methods. Green chemistry principles, such as the use of safer solvents, avoidance of hazardous reagents, and energy-efficient processes, are increasingly being applied to the synthesis of benzofuran derivatives.
Solvent-Free and Catalyst-Free Reactions
The development of solvent-free and catalyst-free reactions represents a significant advancement in green synthesis. These methods reduce waste, minimize the use of toxic and volatile organic solvents, and can lead to simpler work-up procedures.
Solvent-free reactions, often conducted by grinding reagents together or heating a neat mixture, have been successfully applied to the synthesis of various heterocyclic compounds. semanticscholar.orgresearchgate.net For benzofuran analogs, a base-promoted, metal-free synthesis has been reported. This method involves the cyclization of 2-alkynylphenols using a base like cesium carbonate in DMF, but importantly, it avoids the use of expensive and toxic palladium or copper catalysts that are common in other benzofuran syntheses. nih.gov Another approach describes a one-pot synthesis of 2-arylbenzofurans at room temperature in a green solvent, featuring an ortho-hydroxyl group assisted Wittig reaction followed by in situ oxidative cyclization. rsc.org
Microwave-Assisted and Mechanochemical Methods
To enhance reaction rates and improve energy efficiency, alternative energy sources like microwave irradiation and mechanical grinding (mechanochemistry) are employed.
Microwave-assisted synthesis has proven to be a powerful tool for accelerating organic reactions. scispace.comsapub.org In the synthesis of benzofuran derivatives, microwave irradiation can dramatically reduce reaction times from hours to minutes while often providing comparable or even higher yields than conventional heating methods. scispace.comscispace.com This technique, especially when combined with solvent-free conditions, offers a significant advantage in terms of efficiency and environmental impact. scispace.com For example, the synthesis of various benzofuran analogs has been achieved in high yields with reaction times of only a few minutes under microwave conditions. sapub.orgnih.gov
| Method | Reactants | Conditions | Time | Yield | Reference |
| Microwave | Benzofuran-2-carbazide, Acetophenone | 100 W | 2.5 min | - | sapub.org |
| Microwave | 2-(2-Bromoacetyl)benzofuran, 2-Aminobenzothiazole | 400 W, DMF | 3.0 min | 68% | scispace.com |
| Microwave | Scaffold 3, Bromoacetanilide 4a-h | - | 60 s | 69-94% | nih.gov |
Mechanochemical synthesis , which involves grinding solid reactants together, often in a ball mill, is an inherently solvent-free technique. cardiff.ac.uk This method has been used for the synthesis of 4-amino-2-arylamino-5-(benzofuran-2-oyl)thiazoles, demonstrating a rapid, solvent-less approach. eurekaselect.com Mechanochemistry can also enable reactions that are difficult or low-yielding in solution and can lead to the formation of purer products, simplifying purification. cardiff.ac.ukresearchgate.net The reaction of ninhydrin (B49086) with phenolic compounds using a mortar and pestle to produce fused benzofuran products further illustrates the utility of this solvent-free grinding method. bohrium.com
Utilization of Green Solvents (e.g., Water, Ionic Liquids)
The principles of green chemistry, which encourage the use of environmentally benign solvents, have been increasingly applied to the synthesis of heterocyclic compounds, including benzofurans. nih.govresearchgate.net The use of alternative media like water and ionic liquids aims to reduce the reliance on volatile and often toxic organic solvents. scielo.org.mxdcu.ie
Water as a Reaction Medium
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. An efficient method for synthesizing 2-alkyl/aryl substituted nitrobenzo[b]furans in water has been developed. researchgate.net This approach involves a Palladium on carbon (Pd/C) catalyzed reaction between o-iodophenols (including nitro-substituted variants) and terminal alkynes. researchgate.net The reaction proceeds in the presence of triphenylphosphine (B44618) (PPh₃), copper(I) iodide (CuI), and prolinol, and notably, does not require an organic co-solvent or phase transfer catalysts. researchgate.net
A key advantage of this aqueous protocol is its tolerance for base-labile functional groups, such as the nitro group present in the precursors to compounds like this compound. researchgate.net The synthesis is achieved through a tandem Sonogashira coupling and cyclization sequence. researchgate.netnih.gov The reaction of 2-iodo-4-nitrophenol with various terminal alkynes in water demonstrates the versatility of this method, yielding the corresponding 5-nitrobenzofuran derivatives in good yields. researchgate.net
Table 1: Synthesis of 2-Substituted-5-nitrobenzo[b]furans in Water researchgate.net
| Entry | Alkyne | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenylacetylene | 5-Nitro-2-phenylbenzo[b]furan | 85 |
| 2 | 1-Hexyne | 2-Butyl-5-nitrobenzo[b]furan | 78 |
| 3 | 3,3-Dimethyl-1-butyne | 2-tert-Butyl-5-nitrobenzo[b]furan | 75 |
| 4 | 4-Phenyl-1-butyne | 2-(2-Phenylethyl)-5-nitrobenzo[b]furan | 82 |
Reaction Conditions: o-Iodophenol (1 equiv), alkyne (1.2 equiv), PPh₃ (0.1 equiv), CuI (0.05 equiv), Pd/C (5 mol%), prolinol (0.4 equiv), water, 80 °C.
Ionic Liquids (ILs) and Deep Eutectic Solvents (DES)
Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. scielo.org.mxdcu.ie They have been successfully employed in various synthetic procedures for heterocyclic compounds. scielo.org.mx
One notable green approach involves a one-pot synthesis of benzofuran derivatives by reacting o-hydroxy aldehydes, amines, and terminal alkynes in the presence of a copper iodide catalyst and a deep eutectic solvent (DES), specifically choline (B1196258) chloride-ethylene glycol (ChCl:EG), which acts as an eco-friendly medium. acs.org This method provides good to excellent yields (70–91%) and demonstrates the potential of such solvents for constructing the benzofuran core. acs.org
The development of air and moisture stable ionic liquids has been a significant advancement, broadening their applicability in organic synthesis. dcu.ie These solvents, often based on the 1,3-dialkylimidazolium cation, provide a robust medium for a variety of chemical transformations. dcu.ie
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its molecular framework.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzofuran and furan rings. The aromatic protons of the benzofuran moiety would likely appear in the downfield region, typically between δ 7.0 and 8.5 ppm. Specifically, the proton at position 4, being in the proximity of the nitro group, is anticipated to be the most deshielded. The protons at positions 6 and 7 would also show characteristic splitting patterns based on their coupling with adjacent protons. The furan protons are also expected in the aromatic region, with the proton at position 3 of the furan ring appearing as a doublet of doublets due to coupling with the protons at positions 4 and 5.
The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbon atoms of the benzofuran and furan rings are expected to resonate in the range of δ 100-160 ppm. The carbon atom at position 2 of the benzofuran ring, being attached to the furan ring, would show a characteristic chemical shift. The presence of the electron-withdrawing nitro group at position 5 would cause a downfield shift for the carbon atom at this position and influence the chemical shifts of the surrounding carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzofuran Moiety | ||
| 2 | - | ~155 |
| 3 | ~7.2 | ~105 |
| 3a | - | ~145 |
| 4 | ~8.4 | ~120 |
| 5 | - | ~148 |
| 6 | ~8.2 | ~118 |
| 7 | ~7.8 | ~112 |
| 7a | - | ~158 |
| Furan Moiety | ||
| 2' | - | ~149 |
| 3' | ~6.6 | ~110 |
| 4' | ~6.5 | ~112 |
| 5' | ~7.6 | ~144 |
Note: These are predicted values based on data from related structures and may vary from experimental values.
To confirm the assignments from 1D NMR and to establish the connectivity between different parts of the molecule, advanced 2D NMR experiments are crucial.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. For instance, correlations would be observed between the protons on the benzofuran ring (H-6 with H-7, and H-4 with H-6 in some cases of long-range coupling) and between the protons on the furan ring (H-3' with H-4' and H-4' with H-5').
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. The HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is vital for establishing long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include those between the proton at position 3 of the benzofuran ring and the carbons at positions 2, 3a, and 4, as well as correlations between the furan protons and the carbon at position 2 of the benzofuran ring, unequivocally confirming the linkage between the two heterocyclic systems.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain insights into the fragmentation pattern of the molecule, which can further support the proposed structure. For this compound, the molecular ion peak (M⁺) would be expected at m/z corresponding to its molecular formula (C₁₂H₇NO₄).
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 229 | [M]⁺ |
| 183 | [M - NO₂]⁺ |
| 155 | [M - NO₂ - CO]⁺ |
| 127 | [M - NO₂ - 2CO]⁺ |
| 67 | [C₄H₃O]⁺ (Furan moiety) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the nitro group, the aromatic rings, and the ether linkage within the furan and benzofuran rings. cuestionesdefisioterapia.comnih.govchemicalbook.com
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | C-H stretching (aromatic) |
| ~1600-1450 | C=C stretching (aromatic rings) |
| ~1520 and ~1340 | Asymmetric and symmetric N-O stretching (nitro group) core.ac.ukd-nb.inforsc.org |
| ~1250 | C-O-C stretching (ether linkage in benzofuran) |
| ~1020 | C-O-C stretching (ether linkage in furan) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound, involving the benzofuran system, the furan ring, and the nitro group, is expected to result in strong absorption in the UV-Vis region. The presence of chromophores such as the nitro group and the conjugated π-system will lead to characteristic π → π* and n → π* transitions. researchgate.netunina.itupi.edu The absorption maxima (λ_max) would likely be at longer wavelengths compared to the individual furan or benzofuran rings due to the extended conjugation. tandfonline.com
X-ray Crystallography for Absolute Structure Determination
While the spectroscopic methods described above provide strong evidence for the structure of this compound, single-crystal X-ray crystallography offers the definitive proof of its three-dimensional structure in the solid state. mdpi.comscirp.org This technique would provide precise measurements of bond lengths, bond angles, and torsional angles, confirming the planarity of the benzofuran and furan rings and their relative orientation. nih.govresearchgate.net Furthermore, it would reveal details about the intermolecular interactions, such as π-π stacking or hydrogen bonding, that govern the crystal packing. researchgate.net
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a cornerstone technique for the characterization of a newly synthesized chemical compound. It determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) within a pure sample. These experimentally determined percentages are then compared against the theoretically calculated values based on the compound's molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and is a critical indicator of its purity.
For this compound, the molecular formula is C₁₂H₇NO₄. The theoretical elemental composition can be calculated from its molecular weight (229.19 g/mol ) and the atomic weights of its constituent atoms (C: 12.01, H: 1.01, N: 14.01, O: 16.00). The purity of a synthesized batch would be verified if the experimental results from an elemental analyzer fall within a narrow margin of error (typically ±0.4%) of the calculated values.
Table 1: Theoretical vs. Experimental Elemental Analysis Data for this compound (C₁₂H₇NO₄) Note: Experimental data is not available in the reviewed literature and is required for comparison.
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 62.89 | Data not available |
| Hydrogen (H) | 3.08 | Data not available |
| Nitrogen (N) | 6.11 | Data not available |
Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Separation
Chromatographic methods are indispensable for assessing the purity of a compound and for separating it from any unreacted starting materials, byproducts, or other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly used techniques in this context. The choice between HPLC and GC depends on the compound's volatility and thermal stability. Given the structure of this compound, HPLC is generally the more suitable method due to its likely low volatility and the potential for thermal degradation at the high temperatures required for GC.
In an HPLC analysis, a solution of the compound is passed through a column packed with a stationary phase. The components of the mixture separate based on their differential interactions with the stationary phase and the mobile phase (the solvent flowing through the column). A detector then records the time it takes for each component to exit the column (retention time). A pure sample should ideally show a single, sharp peak in the chromatogram. The presence of multiple peaks indicates impurities.
For the purity assessment of this compound, a typical approach would involve reverse-phase HPLC, likely using a C18 column. The mobile phase would be a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, often run in a gradient to ensure good separation. The detector would typically be a UV-Vis detector set to a wavelength where the compound exhibits strong absorbance.
Table 2: Exemplary Chromatographic Conditions for Purity Analysis of this compound Note: These are representative conditions. Specific experimental parameters and results from published research are not available.
| Parameter | High-Performance Liquid Chromatography (HPLC) |
|---|---|
| Column | Data not available (e.g., C18, 5 µm, 4.6 x 250 mm) |
| Mobile Phase | Data not available (e.g., Gradient of Acetonitrile and Water) |
| Flow Rate | Data not available (e.g., 1.0 mL/min) |
| Detection | Data not available (e.g., UV at 254 nm) |
| Retention Time (Rt) | Data not available |
| Purity (%) | Data not available |
Computational and Theoretical Investigations of 2 Furan 2 Yl 5 Nitro 1 Benzofuran
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For a molecule like 2-(Furan-2-yl)-5-nitro-1-benzofuran, DFT methods can elucidate its fundamental chemical nature.
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the equilibrium geometry. This is achieved through a process called geometry optimization. Using a selected DFT functional (such as B3LYP or PBE) and a basis set (e.g., 6-311++G(d,p)), the forces on each atom are calculated and systematically minimized until a stationary point on the potential energy surface is found. rsc.org
For this compound, this calculation would yield the precise bond lengths, bond angles, and dihedral angles of the ground state structure. A key finding would be the degree of planarity between the benzofuran (B130515) core and the furan (B31954) ring. The dihedral angle between these two rings dictates the extent of π-conjugation across the molecule, which has significant implications for its electronic properties. Calculations on similar 2-aryl-5-nitrobenzofurans have shown that the nitro group can twist slightly out of the plane of the benzofuran scaffold due to steric effects. researchgate.net The total electronic energy of the optimized structure is also obtained, serving as a baseline for calculating other properties.
Table 1: Representative Optimized Geometrical Parameters (Hypothetical Data) This table illustrates the type of data obtained from a DFT geometry optimization. Actual values for this compound would require specific calculations.
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | C(benzofuran)-C(furan) | 1.45 |
| C-N (nitro) | 1.48 | |
| N-O (nitro) | 1.22 | |
| Bond Angle | C-C-N (nitro) | 118.5 |
| O-N-O (nitro) | 124.0 | |
| Dihedral Angle | Furan//Benzofuran | 15.0 |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. imperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. malayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. malayajournal.org A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, DFT calculations would map the spatial distribution of these orbitals. It is expected that the HOMO would be distributed primarily over the electron-rich furan and benzofuran ring systems, while the strong electron-withdrawing nitro group would cause the LUMO to be localized predominantly on the nitro-substituted benzene (B151609) portion of the benzofuran moiety. This distribution indicates that the molecule would likely act as an electron acceptor in charge-transfer interactions.
Table 2: Frontier Molecular Orbital Properties (Hypothetical Data) This table shows representative data from an FMO analysis. Specific values for the title compound are not available in the reviewed literature.
| Parameter | Value (eV) |
| EHOMO | -6.5 |
| ELUMO | -3.0 |
| Energy Gap (ΔE) | 3.5 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. rsc.orgresearchgate.net It is calculated from the total electron density and is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. malayajournal.org The MEP surface is color-coded, typically with red indicating regions of most negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicating regions of most positive electrostatic potential (electron-poor, attractive to nucleophiles). Green and yellow represent areas of intermediate potential.
For this compound, the MEP map would show a highly negative potential (red) localized around the oxygen atoms of the nitro group, as they are strongly electronegative and electron-withdrawing. The oxygen atom of the furan ring would also exhibit negative potential. Conversely, regions of positive potential (blue) would likely be found near the hydrogen atoms of the aromatic rings. Such a map provides a clear, intuitive picture of the molecule's reactive sites.
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the excited-state properties of molecules, such as their UV-visible absorption and emission spectra. science.govnih.gov By simulating the response of the molecule to a time-dependent electric field (like light), TD-DFT can predict the energies of electronic transitions, the wavelengths of maximum absorption (λmax), and their corresponding intensities (oscillator strengths). researchgate.net
A TD-DFT calculation for this compound would likely predict strong absorption in the UV or near-visible region, corresponding to π→π* transitions within the conjugated aromatic system. The presence of the nitro group, a strong chromophore, and the extended conjugation between the furan and benzofuran rings would be expected to result in absorption at longer wavelengths compared to the unsubstituted parent compounds. Analysis of the major transitions would identify which molecular orbitals are involved, often revealing charge-transfer characteristics from the furan-benzofuran donor part to the nitro-substituted acceptor part of the molecule. While no specific experimental or calculated spectra for this exact compound are publicly available, studies on similar nitroaromatic compounds confirm that TD-DFT provides reliable predictions of their optical behavior. tandfonline.com
Quantum Chemical Topology and Interaction Analysis
Beyond orbital-based approaches, methods that analyze the topology of the electron density provide a different and complementary perspective on chemical bonding and interactions.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, partitions the total electron density of a molecule into atomic basins. pitt.edusciencesconf.org This partitioning allows for a rigorous, quantitative description of chemical bonds and non-covalent interactions. The analysis focuses on the properties of the electron density (ρ(r)) at specific locations called bond critical points (BCPs), which are points of minimum electron density between two bonded atoms.
A QTAIM analysis of this compound would provide detailed information on every bond in the molecule. Key parameters calculated at each BCP include:
The electron density (ρ(r)) : Its magnitude correlates with the bond order or strength.
The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian helps distinguish between different types of interactions. A negative value (∇²ρ(r) < 0) is characteristic of shared-shell interactions (covalent bonds), where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates closed-shell interactions, such as ionic bonds or weaker van der Waals interactions. sciencesconf.org
Non-Covalent Interaction (NCI) Analysis
Non-covalent interaction (NCI) analysis is a computational method used to identify and visualize weak, non-covalent interactions within and between molecules. nih.govyoutube.com This analysis is based on the electron density (ρ) and its reduced density gradient (RDG). Regions of low RDG at low electron densities indicate the presence of non-covalent interactions. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density, different types of interactions can be distinguished. nih.gov
For this compound, several types of non-covalent interactions are expected to play a crucial role in its supramolecular assembly. These include:
Hydrogen Bonds: The presence of the nitro group (NO₂) and the oxygen atoms in the furan and benzofuran rings allows for the formation of weak C-H···O hydrogen bonds with neighboring molecules. These interactions, although individually weak, collectively contribute significantly to the stability of the crystal packing. dergipark.org.tr
π-π Stacking: The aromatic furan and benzofuran ring systems can engage in π-π stacking interactions. These interactions are crucial for the organization of aromatic molecules in the solid state.
van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules. In the case of this compound, these forces will be present between the entire molecular surfaces of adjacent molecules. youtube.com
Dipole-Dipole Interactions: The nitro group imparts a significant dipole moment to the molecule, leading to dipole-dipole interactions that help to orient the molecules in the crystal lattice.
A qualitative summary of the expected non-covalent interactions in this compound is presented in the table below.
| Interaction Type | Interacting Groups | Expected Strength |
| Hydrogen Bonding | C-H and O (nitro/furan/benzofuran) | Weak to Moderate |
| π-π Stacking | Furan and Benzofuran rings | Moderate |
| van der Waals | All atoms | Weak |
| Dipole-Dipole | Nitro group and aromatic rings | Moderate |
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. scirp.orgscirp.org The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates the electron density of the pro-crystal.
The surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii. Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds. frontiersin.org For this compound, prominent red spots would be expected near the oxygen atoms of the nitro group, indicating their role as hydrogen bond acceptors.
Based on studies of similar nitroaromatic and furan-containing compounds, the following table summarizes the anticipated percentage contributions of the most significant intermolecular contacts for this compound. dergipark.org.trscirp.org
| Contact Type | Description | Estimated Contribution (%) |
| H···H | Interactions between hydrogen atoms | 40 - 50 |
| O···H/H···O | Interactions involving oxygen and hydrogen | 20 - 30 |
| C···H/H···C | Interactions involving carbon and hydrogen | 10 - 20 |
| C···C | π-π stacking interactions | 5 - 10 |
| N···O/O···N | Interactions involving the nitro group | < 5 |
In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry, particularly Density Functional Theory (DFT), is widely used for the in silico prediction of spectroscopic parameters with a high degree of accuracy. uni-bonn.demdpi.com These theoretical calculations can aid in the structural elucidation and characterization of novel compounds.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically using the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)), is commonly employed to calculate ¹H and ¹³C NMR chemical shifts. ucm.es The calculated isotropic shielding values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts (δ). For this compound, the aromatic protons are expected to appear in the range of 7.0-9.0 ppm, with those closer to the electron-withdrawing nitro group being more deshielded.
The following table presents the theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations of analogous structures. researchgate.net
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| H-3 | 7.2 - 7.4 | C-2 | 155 - 158 |
| H-4 | 8.3 - 8.5 | C-3 | 105 - 108 |
| H-6 | 8.0 - 8.2 | C-3a | 145 - 148 |
| H-7 | 7.8 - 8.0 | C-4 | 120 - 123 |
| H-3' | 6.6 - 6.8 | C-5 | 148 - 151 |
| H-4' | 7.5 - 7.7 | C-6 | 118 - 121 |
| H-5' | 7.8 - 8.0 | C-7 | 112 - 115 |
| C-7a | 150 - 153 | ||
| C-2' | 144 - 147 | ||
| C-3' | 110 - 113 | ||
| C-4' | 112 - 115 | ||
| C-5' | 145 - 148 |
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to the bands observed in an infrared (IR) spectrum. nih.govresearchgate.net The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. Key vibrational modes for this compound would include the asymmetric and symmetric stretching of the NO₂ group, C=C stretching of the aromatic rings, and C-O-C stretching of the furan and benzofuran moieties.
A table of predicted key vibrational frequencies for this compound is provided below.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| Asymmetric NO₂ Stretch | Nitro | 1520 - 1560 |
| Symmetric NO₂ Stretch | Nitro | 1340 - 1370 |
| Aromatic C=C Stretch | Benzofuran/Furan | 1580 - 1620 |
| C-O-C Stretch | Benzofuran/Furan | 1050 - 1250 |
| C-H Aromatic Stretch | Benzofuran/Furan | 3050 - 3150 |
Computational Studies on Reaction Mechanisms Involving this compound Analogs (e.g., Diels-Alder Reactions of Nitrobenzofurans)
Computational studies are invaluable for elucidating the mechanisms of chemical reactions. The presence of a strong electron-withdrawing nitro group at the C2 position of the benzofuran ring system in analogs of this compound significantly enhances its dienophilic character, making it a suitable substrate for Diels-Alder reactions. researchgate.netresearchgate.net
Theoretical investigations, primarily using DFT, have been conducted on the polar thermal Diels-Alder reactions of 2-nitrobenzofurans with various dienes. researchgate.netnih.gov These studies focus on calculating the global and local electrophilicity and nucleophilicity indices of the reactants to predict the feasibility and regioselectivity of the reaction.
The reaction typically proceeds with normal electron demand, where the electron-poor nitrobenzofuran (dienophile) reacts with an electron-rich diene. The reaction mechanism is often a concerted, though sometimes asynchronous, [4+2] cycloaddition. Computational analysis of the transition state structures and activation energies helps to understand the stereochemical outcome of the reaction.
The following table summarizes representative computational findings for the Diels-Alder reaction of a 2-nitrobenzofuran (B1220441) analog with a generic diene, based on published theoretical studies. researchgate.net
| Computational Parameter | Description | Typical Calculated Value |
| Activation Energy (Ea) | Energy barrier for the reaction | 15 - 25 kcal/mol |
| Reaction Energy (ΔEr) | Overall energy change of the reaction | -20 to -40 kcal/mol (exothermic) |
| HOMO (Diene) Energy | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 eV |
| LUMO (Dienophile) Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -3.5 eV |
| HOMO-LUMO Gap | Energy difference between frontier orbitals | 2.0 - 3.0 eV |
These computational insights are crucial for designing synthetic routes and predicting the reactivity of complex organic molecules like this compound and its derivatives.
Structure Activity Relationship Sar Studies of 2 Furan 2 Yl 5 Nitro 1 Benzofuran and Its Derivatives
Impact of the Furan (B31954) Moiety at the 2-Position on Activity
The furan ring itself can be further substituted, providing another avenue for modulating activity. Studies on related 2-arylbenzofurans have demonstrated that substituents on the aryl ring at the 2-position can have a profound impact. For instance, in a series of 2-(5-nitrofuran-2-ylmethylene)-3(2H)-benzofuranones, the introduction of various substituents on the benzofuran (B130515) ring (which can be considered analogous to substituting the furan ring in the target compound) led to a range of antibacterial activities. acs.org The presence of a nitro group on the furan ring, as in 2-(5-nitro-2-furanyl)-benzofuran derivatives, introduces strong electron-withdrawing properties that can enhance interactions with biological targets. ontosight.ai
Research on 2-arylbenzofurans has shown that electron-withdrawing groups on the aryl ring can increase potency in certain activities. For example, compounds with a 4-nitrophenyl group at the 2-position have been investigated for their antiproliferative activities. nih.gov Conversely, electron-donating groups can also modulate activity, indicating that the electronic nature of the furan or aryl substituent at the C-2 position is a key factor.
The following table summarizes the impact of substituents on the aryl ring at the C-2 position of benzofuran derivatives on their biological activity.
| Substituent on 2-Aryl Ring | Observed Effect on Activity | Reference |
| 4-MeO-phenylacetylene | Good activity against several cancer cell lines. | mdpi.com |
| 4-Fluoro | Two-fold increase in potency and inhibitory activity. nih.gov | nih.gov |
| 4-Nitro | Generally well-tolerated, yielding good product formation in synthesis. | nih.gov |
| 4-Methoxy | Lower yield in some synthetic routes, suggesting potential for side reactions. | nih.gov |
| 3-Methoxy | Favorable for MAO-B inhibitory activity compared to ortho substitution. unica.it | unica.it |
This table is illustrative and based on findings from various 2-arylbenzofuran derivatives, providing insights into potential substituent effects on a 2-furyl moiety.
The spatial arrangement of the furan ring relative to the benzofuran core is a critical, though less explored, aspect of the SAR of these compounds. The relative orientation, or conformation, of the two rings can influence how the molecule fits into the binding site of a biological target. For 2-arylbenzofurans, the planarity of the molecule and the potential for rotation around the bond connecting the two rings can affect biological activity.
Influence of the Nitro Group at the 5-Position
The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties and reactivity of the benzofuran system. Its presence and position on the benzene (B151609) ring of the benzofuran core are key modulators of biological activity.
The nitro group at the 5-position of the benzofuran ring profoundly alters the electron distribution throughout the molecule. This strong electron-withdrawing effect enhances the electrophilicity of the benzofuran system, potentially making it more susceptible to nucleophilic attack or influencing its binding affinity to biological macromolecules. In the context of 5-nitro-3H-benzofuran-2-one, the nitro group at the 5-position was found to enhance the compound's reactivity towards nucleophilic species. This electronic influence is a critical factor in the mechanism of action for many nitroaromatic compounds. Theoretical studies on nitrobenzofurans have shown that the position of the nitro group dramatically affects the electronic absorption spectra, with the 5-nitro isomer showing absorption at the shortest wavelength compared to other isomers, indicating a significant alteration of the electronic structure. researchgate.net
The position of the nitro group on the benzofuran ring is a critical factor in determining the biological activity and selectivity of the compound. Shifting the nitro group from the 5-position to other positions, such as the 7-position, can lead to significant changes in potency and target preference.
A study on 2-phenylbenzofuran (B156813) derivatives as monoamine oxidase (MAO) inhibitors directly compared the effects of 5-nitro and 7-nitro substitution. The results demonstrated that the position of the nitro group determines the affinity for MAO-A or MAO-B. Specifically, 2-(3-methoxyphenyl)-5-nitrobenzofuran was the most potent MAO-B inhibitor, while 7-nitro-2-phenylbenzofuran was the most potent MAO-A inhibitor. unica.itresearchgate.net This highlights the critical role of positional isomerism in directing the pharmacological profile of these compounds.
In another study, a compound with a nitro group at the C-7 position of an isatin (B1672199) moiety fused with a benzofuran showed significant antibacterial activity. rsc.org The choice between 5-nitro and 7-nitro substitution can therefore be a key strategic decision in the design of benzofuran-based therapeutic agents with specific biological targets.
The following table summarizes the differential effects of nitro group positioning on the benzofuran core.
| Compound/Derivative Series | 5-Nitro Isomer Activity | 7-Nitro Isomer Activity | Reference |
| 2-(3-methoxyphenyl)benzofuran | Most potent MAO-B inhibitor (IC50 = 0.024 µM) | Generally decreased MAO-B activity | unica.it |
| 2-Phenylbenzofuran | - | Most potent MAO-A inhibitor (IC50 = 0.168 µM) | unica.itresearchgate.net |
| Benzofuran-isatin hybrids | - | Significant antibacterial activity (MIC = 31.25 µg/mL against E. coli and P. vulgaris) | rsc.org |
Systematic Substituent Effects on the Benzofuran Core and its Hybrid Compounds
Beyond the furan and nitro groups, substitutions at other positions on the benzofuran core (positions 4, 6, and 7) and the creation of hybrid molecules offer further opportunities to fine-tune biological activity. mdpi.comresearchgate.net The introduction of various functional groups can alter the molecule's lipophilicity, electronic properties, and steric profile, all of which can influence its pharmacological effects. mdpi.com
Studies have shown that the presence of substituents such as halogens, hydroxyl groups, and methoxy (B1213986) groups can significantly impact the antibacterial and anticancer activities of benzofuran derivatives. For example, the presence of a hydroxyl group at the C-6 position has been found to be essential for the antibacterial activity of some benzofuran derivatives. nih.gov In another instance, a methoxy group at the C-6 position of the benzofuran ring led to higher antiproliferative activity compared to unsubstituted analogues. rsc.org
The introduction of halogens, such as bromine or chlorine, at various positions of the benzofuran ring has also been explored. For example, 5-bromo substitution has been shown to be important for the activity of some benzofuran derivatives. nih.gov The presence of a halogen atom can enhance hydrophobic interactions and modulate the electronic character of the molecule. mdpi.com
Hybrid compounds, where the benzofuran scaffold is combined with other biologically active moieties like piperazine (B1678402) or chalcone, have emerged as a promising strategy for developing potent therapeutic agents. mdpi.comnih.gov For example, benzofuran-piperazine hybrids have shown significant cytotoxic activity against various cancer cell lines. nih.govnih.gov
The following table provides a summary of the effects of various substituents on the benzofuran core.
| Position | Substituent | Observed Effect on Activity | Reference |
| C-4 | Hydroxyl | Good antibacterial activity. rsc.org | rsc.org |
| C-5 | Bromo | Important for activity in some derivatives. nih.gov | nih.gov |
| C-5 | Methoxy | Enhanced activity in some cases. | mdpi.com |
| C-6 | Hydroxyl | Essential for antibacterial activity in certain series. nih.gov | nih.gov |
| C-6 | Methoxy | Higher antiproliferative potency. rsc.org | rsc.org |
| C-7 | Hydroxyl | Improved anticancer activity in some tubulin inhibitors. mdpi.com | mdpi.com |
| C-7 | Methoxy | Lower activity compared to C-6 methoxy substitution in some cases. | mdpi.com |
| C-5, C-7 | Dichloro | Potent enzyme inhibition in some series. | nih.gov |
| Hybrid | Piperazine | Significant cytotoxic activity against cancer cell lines. nih.govnih.gov | nih.govnih.gov |
| Hybrid | Chalcone | Potent anti-inflammatory and anticancer activities. nih.gov | nih.gov |
Modifications at Other Positions (e.g., C-3, C-4, C-6, C-7)
Modifications at positions other than the primary furan and nitro-substituted benzene ring have been shown to significantly influence the biological profile of 2-(furan-2-yl)-5-nitro-1-benzofuran derivatives.
C-3 Position: The introduction of a methyl group at the C-3 position of the benzofuran ring has been observed to cause a significant increase in the antiproliferative activity of certain derivatives against various cell lines. mdpi.com For instance, a comparison between unsubstituted and C-3 methyl-substituted compounds revealed a notable enhancement in potency. mdpi.com In some cases, functional groups at the C-3 position have been shown to play a crucial role in the antibacterial selectivity of the compounds. rsc.org Research on benzofuran derivatives with aryl substituents at the C-3 position linked via a methanone (B1245722) group has indicated that hydroxyl substituents at the C-3 and C-4 positions can lead to good antibacterial activities. nih.gov
C-4, C-6, and C-7 Positions: Substitutions on the benzene moiety of the benzofuran core are critical for modulating activity. For example, the presence and position of a methoxy group on the benzene ring have a notable correlation with in vitro antiproliferative activity. mdpi.com Specifically, the highest activity in a series of 2-alkoxycarbonyl derivatives was observed when the methoxy group was located at the C-6 position. mdpi.com Conversely, substitution with an ethoxycarbonyl group at C-7 resulted in significantly lower potency compared to a C-7 methoxy substitution. mdpi.com
Studies have also highlighted the importance of a hydroxyl group at the C-6 position for antibacterial activity. nih.gov Derivatives bearing a hydroxyl group at C-6 exhibited excellent antibacterial activity, while blocking this hydroxyl group resulted in a loss of activity. nih.gov Furthermore, the introduction of halogen and hydroxyl groups at the C-4, C-5, and C-6 positions is considered essential for antibacterial activity. rsc.org The nature of substituents at the C-6 and C-3 positions has been found to greatly impact antibacterial activity and strain specificity, respectively. nih.gov
Table 1: Effect of Substitutions at C-3, C-6, and C-7 on Antiproliferative Activity
| Compound | R³ | R⁵ | R⁶ | R⁷ | Activity |
|---|---|---|---|---|---|
| 10b | H | NH₂ | H | H | Baseline |
| 10c | Me | NH₂ | H | H | Increased |
| 10g | H | NH₂ | OMe | H | Baseline |
| 10h | Me | NH₂ | OMe | H | 2-4x more potent than 10g |
| 10i | H | NH₂ | H | OMe | Baseline |
| 10j | Me | NH₂ | H | OMe | 3-10x less active than 10h |
Data derived from a study on benzofuran derivatives, highlighting the significant increase in antiproliferative activity with a methyl group at the C-3 position and a methoxy group at the C-6 position. mdpi.com
Hybridization with Other Heterocyclic Moieties
The strategy of hybridizing the this compound scaffold with other heterocyclic moieties has emerged as a promising approach to develop novel compounds with enhanced biological activities. mdpi.com This molecular hybridization aims to combine the pharmacophoric features of different heterocyclic systems to create synergistic effects.
Various heterocyclic rings, such as pyrazoline, thiazole (B1198619), oxadiazole, and triazole, have been incorporated into the benzofuran structure. nih.govmdpi.com For instance, the synthesis of benzofuran derivatives bearing a pyrazoline and thiazole moiety has shown that these hybrid molecules can exhibit significant antimicrobial activity. nih.gov Structure-activity relationship studies of these hybrids suggest that the benzofuran, pyrazoline, and thiazole moieties are all essential for their antimicrobial effects. nih.gov
In another example, benzofuran-oxadiazole and benzofuran-triazole hybrids have been synthesized and evaluated for their therapeutic potential. researchgate.net These hybrid molecules leverage the biological activities associated with each heterocyclic component. researchgate.net Similarly, the fusion of benzofuran with other heterocycles like quinazolinone and imidazolium (B1220033) has been explored to generate novel hybrid structures with potential cytotoxic and antimicrobial properties. researchgate.net The combination of a benzofuran ring with a coumarin (B35378) and pyridine (B92270) ring has also been investigated, leading to compounds with antibacterial and antifungal activities. nih.gov
The rationale behind this approach is that the resulting hybrid molecules may possess improved potency, better selectivity, or a broader spectrum of activity compared to the individual heterocyclic components. mdpi.com
Table 2: Examples of Heterocyclic Moieties Hybridized with Benzofuran and Their Potential Activities
| Hybridized Heterocycle | Potential Biological Activity |
|---|---|
| Pyrazoline | Antimicrobial nih.gov |
| Thiazole | Antimicrobial nih.gov |
| Oxadiazole | Anticancer, Antimicrobial mdpi.comresearchgate.net |
| Triazole | Anticancer, Antimicrobial mdpi.comresearchgate.net |
| Quinazolinone | Cytotoxic, Antimicrobial researchgate.net |
| Imidazolium | Cytotoxic, Antimicrobial researchgate.net |
| Coumarin | Antibacterial, Antifungal nih.gov |
| Pyridine | Antibacterial, Antifungal nih.gov |
Mechanistic Investigations of 2 Furan 2 Yl 5 Nitro 1 Benzofuran and Analogs in Biological Systems in Vitro Studies
Molecular Interactions with Biological Targets
The biological activity of benzofuran (B130515) derivatives is rooted in their ability to interact with crucial macromolecules, including nucleic acids and proteins, thereby disrupting their normal function. nih.govontosight.ai The presence of the nitrofuran moiety is particularly significant, as it can be reduced by cellular reductases to form reactive intermediates that can damage these biological targets.
Interaction with Nucleic Acids
Benzofuran derivatives have been identified as compounds capable of interacting with nucleic acids. nih.govunicas.it This interaction is a proposed mechanism for their anticancer activity. unicas.it The planarity of the benzofuran ring system allows it to intercalate between the base pairs of the DNA double helix, while other substituents can form hydrogen bonds or other interactions within the DNA grooves. This can lead to DNA damage and interference with replication and transcription processes.
Furthermore, specific benzofuran analogs have been shown to target enzymes that are critical for DNA topology and function. For instance, a series of substituted benzofurans were identified as inhibitors of DNA gyrase B of Mycobacterium tuberculosis. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a validated target for therapeutic development. nih.gov One lead compound from this series demonstrated significant inhibitory activity against the Mycobacterium smegmatis DNA gyrase B enzyme and in the M. tuberculosis supercoiling assay. nih.gov
Interaction with Proteins (e.g., Serum Albumins, Enzymes)
Studies using bovine serum albumin (BSA) as a model protein have demonstrated that 4-nitrophenyl-functionalized benzofurans can efficiently bind to it. nih.govnih.gov Circular dichroism and fluorescence spectroscopy have been employed to characterize these interactions. Research has shown that a benzomonofuran derivative (BF1) binds to BSA with a significantly higher affinity than a corresponding benzodifuran derivative (BDF1). nih.govnih.gov This binding can alter the secondary structure of the albumin and, in the case of BF1, lead to thermal stabilization of the protein. nih.gov The quenching of the intrinsic fluorescence of albumin upon binding with these ligands indicates the formation of a static complex. unicas.itnih.gov
Table 1: Binding Affinities of Benzofuran Derivatives to Bovine Serum Albumin (BSA)
| Compound | Protein | Dissociation Constant (kD) | Reference |
|---|---|---|---|
| BF1 (benzomonofuran) | BSA | 28.4 ± 10.1 nM | nih.gov |
| BDF1 (benzodifuran) | BSA | 142.4 ± 64.6 nM | nih.gov |
Inhibition of Specific Enzymes (e.g., Monoamine Oxidases)
A critical mechanism of action for many biologically active compounds is the specific inhibition of enzymes involved in key cellular processes. While the broader class of benzofurans has been studied against various enzymes, specific data on 2-(furan-2-yl)-5-nitro-1-benzofuran is limited. However, studies on analogous benzofuran hybrids reveal significant inhibitory potential against several cancer-related kinases.
For example, novel oxindole/benzofuran hybrids have been identified as potent dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK-3β), two enzymes implicated in cancer cell proliferation. nih.gov Similarly, a series of benzofuran-appended 4-aminoquinazoline hybrids showed significant inhibitory activity against Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), a key target in cancer therapy. up.ac.zatandfonline.com Other research has pointed to the inhibition of enzymes like chorismate mutase, which is crucial for bacterial metabolic pathways. nih.gov
Table 2: In Vitro Enzyme Inhibition by Benzofuran Analogs
| Compound/Series | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Oxindole/benzofuran hybrid 5d | CDK2 | 37.77 nM | nih.gov |
| Oxindole/benzofuran hybrid 5d | GSK-3β | 32.09 nM | nih.gov |
| Oxindole/benzofuran hybrid 5f | CDK2 | 52.75 nM | nih.gov |
| Oxindole/benzofuran hybrid 5f | GSK-3β | 40.13 nM | nih.gov |
| Benzofuran-quinazoline hybrid 10d | EGFR-TK | 29.3 nM | up.ac.zatandfonline.com |
| Benzofuran-quinazoline hybrid 10e | EGFR-TK | 31.1 nM | up.ac.zatandfonline.com |
In Vitro Cellular Pathway Modulation by Benzofuran-Furan Hybrid Compounds
Beyond direct molecular interactions, research has focused on how these compounds modulate complex cellular pathways, particularly those governing cell proliferation and death.
Cell Cycle Modulation
Inducing cell cycle arrest in cancer cells is a well-established strategy for anticancer drug development. mdpi.com Numerous studies have shown that benzofuran-furan hybrids and related analogs can halt the cell cycle at specific phases, preventing cancer cells from dividing.
The most commonly observed effect is an arrest at the G2/M phase of the cell cycle. nih.govrsc.org In a study on MCF-7 breast cancer cells, treatment with benzofuran derivatives 22 and 25 at nanomolar concentrations led to a significant accumulation of cells in the G2/M phase compared to untreated controls. nih.gov Similarly, certain oxindole/benzofuran hybrids triggered G2/M arrest in MCF-7 cells as a consequence of their dual inhibition of CDK2 and GSK-3β. nih.gov Another benzofuran hybrid, 83c, was found to arrest the cell cycle at the G2/M phase in HT29 colon cancer cells, an effect correlated with an increase in the expression of p21 and cyclin B1 and a reduction in Cdc2 expression. nih.gov Halogenated derivatives of benzofuran have also been shown to induce G2/M arrest in HepG2 and A549 cancer cell lines. mdpi.comresearchgate.net
Table 3: Cell Cycle Modulation by Benzofuran Analogs In Vitro
| Compound(s) | Cell Line | Effect | Reference |
|---|---|---|---|
| Oxindole/benzofuran hybrids 5d-f | MCF-7 (Breast Cancer) | Cell cycle arrest at G2/M phase | nih.gov |
| Benzofuran derivative 83 | MCF-7 (Breast Cancer) | Cell growth arrest at G2/M phase | rsc.org |
| Benzofuran derivatives 22 and 25 | MCF-7 (Breast Cancer) | Induced G2/M cell cycle arrest at 25 nM and 50 nM | nih.gov |
| Halogenated benzofuran derivatives 7 and 8 | HepG2 (Liver Cancer), A549 (Lung Cancer) | Induced G2/M phase arrest | mdpi.com |
Induction of Apoptotic Pathways
Apoptosis, or programmed cell death, is a crucial cellular process that is often dysregulated in cancer. The ability to induce apoptosis in cancer cells is a hallmark of many effective chemotherapeutic agents. Benzofuran-furan hybrids have demonstrated significant pro-apoptotic activity in various cancer cell lines. mdpi.com
Treatment with these compounds often leads to characteristic morphological and biochemical changes associated with apoptosis. For instance, benzofuran-quinazoline hybrids 10d and 10j were shown to induce apoptosis in C3A (hepatocellular carcinoma) and Caco-2 (colorectal adenocarcinoma) cell lines. up.ac.zatandfonline.com The mechanism often involves the activation of caspases, a family of proteases that execute the apoptotic program. In A549 lung cancer cells, treatment with benzofuran derivatives 22 and 25 resulted in a 1.5- to 3-fold increase in caspase-3 activation compared to controls, confirming the induction of apoptosis. mdpi.com Another benzofuran derivative, compound 26, was found to increase caspase-3 levels by 5.7-fold in cancer cells. rsc.org Furthermore, studies on oxindole/benzofuran hybrids showed a dose-dependent increase in the percentage of apoptotic MCF-7 cells, from 0.82% in untreated cells to over 26% in treated cells. nih.gov These findings suggest that benzofuran derivatives can activate both the intrinsic (mitochondrial) and extrinsic (receptor-mediated) apoptotic pathways. mdpi.com
Table 4: Induction of Apoptosis by Benzofuran Analogs In Vitro
| Compound(s) | Cell Line | Apoptotic Effect | Reference |
|---|---|---|---|
| Oxindole/benzofuran hybrids 5d, 5e, 5f | MCF-7 (Breast Cancer) | Induced 13.75%, 19.74%, and 26.10% total apoptosis, respectively | nih.gov |
| Benzofuran derivative 26 | HePG2, HCT-116, MCF-7, PC3, HeLa | Increased caspase-3 by 5.7-fold | rsc.org |
| Benzofuran-quinazoline hybrids 10d, 10j | C3A (Hepatocellular Carcinoma), Caco-2 (Colorectal) | Induced apoptosis | up.ac.zatandfonline.com |
| Benzofuran derivatives 22, 25 | A549 (Lung Cancer) | 1.5- to 3-fold increase in caspase-3 activation | mdpi.com |
| Benzofuran derivative 83 | MCF-7 (Breast Cancer) | Induced preG1 apoptosis | rsc.org |
Modulation of Signaling Pathways (e.g., PI3K/Akt/mTOR, MAPK, PPAR-γ)
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. nih.gov Aberrant activation of this pathway is a hallmark of many cancers, making it a significant target for therapeutic intervention. nih.gov Several studies have demonstrated that benzofuran derivatives can effectively modulate this pathway.
In vitro studies on human breast cancer cell lines (MCF-7 and MDA MB-231) have shown that certain benzo[b]furan derivatives are potent inhibitors of the PI3K/Akt/mTOR pathway. nih.gov For instance, two lead compounds, referred to as compounds 26 and 36 in a study, exhibited strong antiproliferative activity against MCF-7 cells with IC50 values of 0.057 and 0.051 μM, respectively. nih.gov Further analysis through Western blotting confirmed that these compounds inhibit the PI3K/Akt/mTOR signaling cascade, leading to the induction of mitochondrial-mediated apoptosis. nih.gov Cell cycle analysis also revealed that these derivatives cause cell cycle arrest at the G2/M phase in MCF-7 cells. nih.gov
Another novel benzofuran derivative, BF12, has been identified as an inhibitor of the PI3K/Akt/mTOR pathway in human cervical cancer cells (SiHa and HeLa). nih.gov BF12 displayed potent efficacy against these cell lines with IC50 values of 1.10 and 1.06 μM, respectively. nih.gov Mechanistic studies indicated that BF12 induces G2/M phase arrest and apoptosis, which is associated with the inhibition of the PI3K/Akt/mTOR signaling pathway. nih.gov
Furthermore, a class of benzofuran derivatives has been identified as inhibitors of mTOR signaling. aacrjournals.org One such compound, BFD27, was found to interact directly with mTOR, but not with other proteins in the pathway like Akt, Rictor, Raptor, PI3K, and PDK1, suggesting it is a specific mTOR inhibitor. aacrjournals.org Structure-activity relationship (SAR) studies led to the development of more potent derivatives, such as BFD56 and BFD62, which showed enhanced cytotoxicity and inhibition of both mTORC1 and mTORC2 activity. aacrjournals.org
While extensive research has focused on the PI3K/Akt/mTOR pathway, there is currently a lack of specific in vitro data on the modulation of the MAPK and PPAR-γ signaling pathways by this compound or its close analogs.
Table 1: Inhibitory Activity of Benzofuran Analogs on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Pathway Targeted | Reference |
|---|---|---|---|---|
| Compound 26 | MCF-7 | 0.057 | PI3K/Akt/mTOR | nih.gov |
| Compound 36 | MCF-7 | 0.051 | PI3K/Akt/mTOR | nih.gov |
| BF12 | SiHa | 1.10 | PI3K/Akt/mTOR | nih.gov |
| BF12 | HeLa | 1.06 | PI3K/Akt/mTOR | nih.gov |
Mechanisms of Action against Microbial Strains (In Vitro)
The antimicrobial properties of nitroaromatic compounds, including nitrofuran derivatives, are intrinsically linked to the enzymatic reduction of the nitro group within the microbial cell. This process generates reactive cytotoxic species that can interfere with various cellular functions. researchgate.net
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. nih.gov Its inhibition is a validated mechanism for antibacterial action. nih.gov
The antibacterial mechanism of nitrofuran derivatives is thought to involve, in part, the inhibition of DNA synthesis. researchgate.netdrugbank.com Upon activation by bacterial nitroreductases, these compounds can induce DNA lesions. researchgate.netbiorxiv.org While direct inhibition of DNA gyrase by this compound has not been specifically reported, studies on related compounds suggest this as a plausible mechanism. For instance, quinolone-macrolide hybrids have been shown to poison E. coli DNA gyrase. nih.gov The nitrofuran class of antibiotics is known to induce DNA damage, with quinolones specifically targeting DNA gyrase and topoisomerase IV. nih.gov
The structural integrity of the bacterial cell is vital for its survival, and its disruption is a key mechanism for many antibacterial agents. While specific studies on the effect of this compound on bacterial cell integrity are not available, research on related nitrobenzofuran derivatives provides insights into their potential mechanisms.
The antibacterial activity of nitrobenzofurans is well-documented. nih.gov For example, a series of 1-(5-substituted benzofuran-2-yl)-3-arylurea derivatives were synthesized and evaluated for their antimicrobial activity. core.ac.uk Compound 6d from this series showed potent activity against both Gram-positive and Gram-negative bacteria. core.ac.uk The antibacterial spectrum of 2-methyl-3-nitrobenzofuran and its analogs is similar to that of nitrofurazone. nih.gov
The mechanism of action of nitrofurans involves the generation of reactive intermediates upon reduction of the nitro group by bacterial nitroreductases. researchgate.net These intermediates can inhibit various cellular processes, including the synthesis of DNA, RNA, proteins, and components of the citric acid cycle, ultimately leading to a loss of cellular integrity and bacterial cell death. drugbank.comresearchgate.net
The following table summarizes the minimum inhibitory concentrations (MIC) of various nitrobenzofuran analogs against different bacterial strains, illustrating the structure-activity relationships within this class of compounds. The presence and position of substituents on the benzofuran ring significantly influence the antibacterial potency.
Table 2: In Vitro Antibacterial Activity of Nitrobenzofuran Analogs (MIC in µg/mL)
| Compound | R-group | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
|---|---|---|---|---|---|---|
| 6a | H | 100 | 250 | 250 | >250 | core.ac.uk |
| 6b | 2-Cl | 100 | 100 | 100 | 250 | core.ac.uk |
| 6c | 4-Cl | 100 | 100 | 100 | 100 | core.ac.uk |
| 6d | 2,4-diCl | 50 | 50 | 50 | 100 | core.ac.uk |
| 6e | 4-F | 100 | 100 | 250 | 250 | core.ac.uk |
| 6f | 4-Br | 100 | 100 | 100 | 250 | core.ac.uk |
| 6g | 4-NO2 | 100 | 100 | 100 | 100 | core.ac.uk |
| 6h | 2-CH3 | 250 | >250 | >250 | >250 | core.ac.uk |
Future Research Directions and Concluding Perspectives
Challenges and Opportunities in the Synthesis of Complex Benzofuran-Furan-Nitro Systems
The synthesis of intricate molecular architectures such as benzofuran-furan-nitro systems presents both significant hurdles and exciting opportunities for innovation in organic chemistry.
Challenges:
Functional Group Tolerance: The nitro group, while crucial for the designed properties of the target molecule, can be sensitive to various reaction conditions, potentially leading to undesired side reactions or decomposition. acs.org
Multi-step Syntheses: The construction of such multi-ring systems often requires lengthy and complex synthetic sequences, which can be inefficient and generate significant waste. mdpi.com
Opportunities:
Novel Catalytic Methods: The development of new transition metal-catalyzed reactions, such as those involving palladium, copper, and rhodium, offers a powerful avenue for the efficient and selective formation of C-C and C-O bonds in benzofuran (B130515) synthesis. mdpi.comacs.orgacs.org These methods can provide milder reaction conditions and greater functional group tolerance.
One-Pot and Multicomponent Reactions: Designing one-pot or multicomponent reactions, where multiple transformations occur in a single reaction vessel, can significantly improve the efficiency and sustainability of the synthesis. mdpi.comacs.org This approach minimizes intermediate isolation steps, saving time and resources.
C-H Activation: Direct C-H activation strategies are emerging as a powerful tool for the functionalization of benzofuran rings, avoiding the need for pre-functionalized starting materials and offering a more atom-economical approach. numberanalytics.com
Innovative Rearrangements: Recent discoveries of unusual substituent migrations in benzofuran synthesis open up new possibilities for creating highly substituted and complex derivatives that are difficult to access through traditional methods. rsc.orgtus.ac.jp
Advancements in Computational Prediction for Compound Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering powerful methods to predict molecular properties and guide the design of new compounds.
Key Computational Techniques:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are employed to build predictive models that correlate the structural features of molecules with their biological activity. researchgate.netfrontiersin.org These models can effectively forecast the activity of novel compounds. researchgate.net
Molecular Docking: This computational technique predicts the preferred orientation of a small molecule when bound to a larger molecule, such as a protein. nih.govnih.gov It is crucial for understanding binding interactions and identifying potential drug candidates. nih.gov
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for evaluating the drug-likeness of a compound in the early stages of development. researchgate.netfrontiersin.org
Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, reactivity, and optical properties of molecules, providing deeper insights into their behavior. frontiersin.orgacs.orgresearchgate.net For nitroaromatic compounds, DFT can be used to calculate properties like single-electron reduction potentials. tandfonline.comacs.org
Applications in Benzofuran-Furan-Nitro Systems:
Virtual Screening: Computational models can be used to screen large virtual libraries of compounds to identify those with the highest probability of desired activity.
Mechanism Elucidation: DFT and other quantum mechanical methods can help elucidate reaction mechanisms, such as the reduction of nitroaromatic compounds by enzymes. dnu.dp.ua
Property Prediction: These tools can predict various physicochemical properties, including solubility, stability, and electronic characteristics, which are crucial for designing compounds for specific applications. acs.org
Exploration of New Structural Modifications for Enhanced Academic Interest
The systematic modification of the 2-(Furan-2-yl)-5-nitro-1-benzofuran scaffold is a key strategy for exploring structure-activity relationships (SAR) and discovering compounds with novel properties. researchgate.netmedcraveonline.com
Strategies for Structural Modification:
Substitution Pattern Analysis: A thorough investigation of the effects of different substituents at various positions on the benzofuran and furan (B31954) rings can provide valuable SAR data. rsc.orgresearchgate.net For instance, the introduction of electron-withdrawing or electron-donating groups can significantly influence the electronic properties and biological activity of the molecule. researchgate.net
Bioisosteric Replacement: Replacing specific functional groups with other groups that have similar physical or chemical properties (bioisosteres) can lead to improved potency, selectivity, or pharmacokinetic profiles.
Hybrid Molecule Design: Combining the benzofuran-furan-nitro scaffold with other known pharmacophores can lead to the development of hybrid molecules with dual or enhanced activity.
Table of Potential Structural Modifications and Their Rationale
| Modification Site | Proposed Substituent/Modification | Rationale for Academic Interest |
| Benzofuran Ring | Introduction of halogens, alkyl, or alkoxy groups | To study the influence of electronic and steric effects on activity. nih.gov |
| Furan Ring | Substitution with various aryl or heterocyclic groups | To explore the impact of different aromatic systems on molecular interactions. semanticscholar.org |
| Nitro Group Position | Shifting the nitro group to other positions on the benzofuran ring | To investigate the role of the nitro group's position on the compound's properties. |
| Linker between Rings | Introduction of a flexible or rigid linker | To probe the optimal spatial arrangement for biological activity. |
Potential for Expanded Applications in Emerging Scientific Fields
While the initial interest in benzofuran derivatives has been largely in medicinal chemistry, their unique electronic and structural properties suggest potential applications in a variety of emerging scientific fields. rsc.orgwisdomlib.org
Emerging Applications:
Materials Science: Benzofuran-based compounds are being investigated for their potential use in organic electronics, such as organic field-effect transistors (OFETs) and fluorescent materials. numberanalytics.comacs.orgtus.ac.jp The extended π-system and potential for tuning electronic properties through substitution make them attractive candidates for these applications.
Energy Storage: There is growing interest in exploring benzofuran derivatives as materials for energy storage applications, including batteries and supercapacitors. numberanalytics.com
Catalysis: Benzofuran-containing ligands and catalysts are being explored for their utility in various organic transformations. numberanalytics.com
Sensors: The fluorescence properties of some benzofuran derivatives could be harnessed for the development of chemical sensors for the detection of specific analytes, such as nitroaromatic compounds. researchgate.net
The continued exploration of the synthesis, computational analysis, and structural modification of this compound and related systems promises to yield not only a deeper fundamental understanding of these complex molecules but also to pave the way for their application in diverse and impactful areas of science and technology.
Q & A
Q. Optimization Tips :
- Use anhydrous solvents to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to isolate intermediates .
Q. Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | H₂SO₄ | 0–5°C | 65–75 |
| Furan Coupling | Pd(PPh₃)₄, K₂CO₃ | THF/H₂O | 80°C | 50–60 |
[Basic] Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- 1H NMR : Peaks for furan protons (δ 6.3–7.5 ppm) and nitro-group deshielding effects on adjacent benzofuran protons (δ 8.1–8.3 ppm) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities. The molecular ion [M+H]⁺ is observed at m/z 245 .
- IR Spectroscopy : Nitro group stretching at ~1520 cm⁻¹ and furan C-O-C at ~1250 cm⁻¹ confirm functional groups .
Q. Table 2: Key 1H NMR Signals
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Benzofuran C-6 | 8.25 | Singlet |
| Furan C-3/C-4 | 6.45–7.10 | Multiplet |
[Advanced] How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?
Answer:
- Structural Modifications : Synthesize derivatives with variations at the nitro position (e.g., 5-CF₃, 5-NH₂) and furan substituents (e.g., methyl, halogen) .
- Activity Assays : Test anti-inflammatory (COX-2 inhibition), antimicrobial (MIC against S. aureus), or antitumor (MTT assay on cancer cell lines) properties .
- Computational Modeling : Use DFT or molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like COX-2 or DNA gyrase .
Example Finding : Derivatives with electron-withdrawing groups (e.g., NO₂) at C-5 show enhanced antimicrobial activity compared to electron-donating groups (e.g., OCH₃) .
[Advanced] What strategies resolve contradictions in reported biological activity data across studies?
Answer:
- Standardized Assays : Replicate experiments under controlled conditions (e.g., same cell lines, solvent controls). For example, discrepancies in MIC values may arise from variations in bacterial strains or culture media .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers. For instance, reports anti-exudative activity for specific derivatives (3.1, 3.2), while others (3.3, 3.6) show no effect due to steric hindrance .
- Dose-Response Curves : Establish EC₅₀ values to quantify potency differences.
[Advanced] How can computational methods predict the compound’s stability under physiological conditions?
Answer:
- Degradation Pathways : Simulate hydrolysis (e.g., pH 1–10) using Gaussian software to identify vulnerable sites (e.g., nitro group reduction to amine).
- Metabolite Prediction : Tools like Meteor (Lhasa Ltd.) predict Phase I metabolites (e.g., furan ring oxidation to diketone) .
- Thermal Stability : DSC/TGA analysis reveals decomposition temperatures (>200°C), critical for formulation studies .
[Basic] What analytical techniques ensure purity (>95%) for in vitro studies?
Answer:
- HPLC-PDA : Use a C18 column with UV detection at 254 nm. Retention time: 12.3 min .
- Elemental Analysis : Match calculated vs. observed C, H, N, O percentages (e.g., C: 58.78%, H: 3.29%, N: 5.71%) .
- Karl Fischer Titration : Confirm water content <0.5% for hygroscopic samples .
[Advanced] How do substituent electronic effects influence nitro group reactivity in further functionalization?
Answer:
- Electrophilic Substitution : Electron-withdrawing nitro groups deactivate the benzofuran ring, directing reactions to the furan moiety. For example, bromination occurs at the furan C-5 position .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to NH₂, but over-reduction of the furan ring can occur if temperatures exceed 50°C .
Q. Table 3: Substituent Effects on Reactivity
| Substituent | Position | Reactivity Trend (Electrophilic) |
|---|---|---|
| NO₂ | C-5 | Decreases benzofuran reactivity |
| OCH₃ | C-7 | Increases furan reactivity |
[Advanced] What mechanistic insights explain conflicting catalytic outcomes in cross-coupling reactions?
Answer:
- Catalyst Poisoning : Trace impurities (e.g., sulfur in thiophene byproducts) deactivate Pd catalysts. Pre-purify starting materials via column chromatography .
- Solvent Effects : Polar aprotic solvents (DMF) improve Pd solubility but may slow reductive elimination. Mixed solvents (THF/H₂O) balance stability and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
